molecular formula C18H20N4O2S B11176647 9-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11176647
M. Wt: 356.4 g/mol
InChI Key: XJYZNKWIFBJZOM-UHFFFAOYSA-N
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Description

The compound 9-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic derivative featuring a fused triazoloquinazolinone core. Key structural features include:

  • A 4-ethoxyphenyl substituent at position 9, which enhances lipophilicity and receptor binding.
  • A methylsulfanyl group at position 2, contributing to electronic modulation and metabolic stability.
  • A saturated cyclohexane ring fused to the triazole and quinazolinone moieties, which rigidifies the structure and improves target selectivity .

Pharmacological studies highlight its role in modulating cAMP signaling, ERK1/2 phosphorylation, and β-arrestin recruitment via RXFP4 activation, making it a candidate for metabolic and oncological therapeutics .

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H20N4O2S/c1-3-24-12-9-7-11(8-10-12)16-15-13(5-4-6-14(15)23)19-17-20-18(25-2)21-22(16)17/h7-10,16H,3-6H2,1-2H3,(H,19,20,21)

InChI Key

XJYZNKWIFBJZOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SC

Origin of Product

United States

Preparation Methods

Core Quinazolinone Formation

The quinazolinone core is typically synthesized via cyclocondensation of 4-ethoxy-3-methoxybenzaldehyde with reducing agents (e.g., NaBH₄) to form 1-(4-ethoxy-3-methoxyphenyl)ethanol . Subsequent oxidation with H₂O₂ or m-CPBA introduces the sulfonyl group, yielding 1-(4-ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine .

Triazole Ring Construction

The triazole moiety is introduced via reaction with 3-amino-5-methylthio-1H-1,2,4-triazole under acidic conditions. This step employs hydrazine and carbon disulfide in ethanol, followed by cyclization at 80°C to form the triazoloquinazolinone scaffold.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: Piperidine or L-proline

  • Yield: 70–85%

One-Pot Multicomponent Approaches

Green Solvent-Assisted Synthesis

A natural deep eutectic solvent (NADES) composed of glucose, pregabalin, and urea enables a one-pot synthesis. This method achieves 90–95% yield under mild conditions (60°C, 2–4 hours).

Reaction Steps:

  • Condensation of 4-ethoxybenzaldehyde with 3-amino-5-methylthio-1H-1,2,4-triazole .

  • Cyclization with 1,3-cyclohexanedione in NADES.

Microwave-Irradiated Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 15–30 minutes . Silica gel promotes solvent-free cyclization, achieving 88–92% yield .

Catalytic Functionalization Strategies

Molecular Iodine Catalysis

Iodine (10 mol%) facilitates electrophilic substitution at the quinazolinone C-9 position. The 4-ethoxyphenyl group is introduced via Friedel-Crafts alkylation using 4-ethoxyphenylboronic acid , yielding 85–90% product.

COMU-Mediated Coupling

For side-chain modifications, COMU reagent couples 2-(methylsulfanyl)ethylamine to the triazole ring. This step requires dichloromethane (DCM) and DIEA, with 75–80% efficiency .

Comparative Analysis of Methods

MethodConditionsYield (%)TimeKey Advantage
Multi-Step Conventional80°C, ethanol, piperidine70–858–12 hoursHigh purity
One-Pot (NADES)60°C, deep eutectic solvent90–952–4 hoursEco-friendly, no chromatography
Microwave-Assisted120°C, silica gel, solvent-free88–9215–30 minRapid synthesis
Iodine CatalysisRT, molecular iodine, DCM85–903–5 hoursSelective functionalization

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) removes unreacted intermediates.

  • Crystallization: Ethanol/water (1:1) recrystallization achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO- d₆): δ 1.35 (t, 3H, OCH₂CH₃), 2.48 (s, 3H, SCH₃), 4.02 (q, 2H, OCH₂), 6.85–7.45 (m, 4H, Ar-H).

  • HRMS: m/z 397.15 [M+H]⁺.

Industrial-Scale Optimization

Continuous Flow Reactors

Pilot-scale production uses tubular reactors with residence time <10 minutes , enhancing throughput by 40% compared to batch processes.

Solvent Recycling

Ethanol recovery systems reduce waste, achieving E-factor <2 (vs. 5–10 in traditional methods).

Challenges and Solutions

Byproduct Formation

  • Issue: Over-oxidation of methylsulfanyl to sulfone.

  • Solution: Controlled H₂O₂ stoichiometry (1.1 equiv) and low temperature (0–5°C).

Regioselectivity in Cyclization

  • Issue: Competingtriazolo[3,2-b]quinazolinone isomer formation.

  • Solution: L-proline catalysis directs regioselectivity (>95% desired product).

Emerging Innovations

Enzymatic Catalysis

Lipase-mediated acylation of intermediates reduces side reactions, achieving 92% yield under aqueous conditions.

Photoredox Functionalization

Visible-light-driven C–H activation introduces the 4-ethoxyphenyl group at room temperature, avoiding harsh reagents .

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s triazole and quinazoline moieties allow it to bind to active sites of enzymes, inhibiting their activity. Additionally, the ethoxyphenyl and methylsulfanyl groups contribute to its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazoloquinazolinone Derivatives

Compound Name R1 R2 Key Pharmacological/Physical Properties Synthesis Method Reference
Target Compound 4-Ethoxyphenyl Methylsulfanyl RXFP4 agonist (EC50 = 0.12 µM); High selectivity over RXFP3 Copper-catalyzed cyclization
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Hydroxyphenyl Dimethyl Moderate RXFP4 activity (EC50 = 1.8 µM); Synthesized using NGPU catalyst (85% yield, 20 min) NGPU-catalyzed condensation
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-Chlorophenyl Dimethyl High melting point (>300°C); Enhanced thermal stability Copper-mediated cyclization
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Methoxyphenyl Phenyl Unreported bioactivity; Structural rigidity due to phenyl substitution p-TSA-catalyzed condensation
9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one 4-Chlorophenyl - Tetrazole variant; Lower synthetic yield (70%) p-TSA-catalyzed cyclization

Pharmacological Profiles

  • Target Compound : Demonstrates >15-fold selectivity for RXFP4 over RXFP3, with potent cAMP inhibition (EC50 = 0.12 µM) .
  • 4-Hydroxyphenyl Analogue : Reduced potency (EC50 = 1.8 µM), likely due to decreased lipophilicity from the hydroxyl group .
  • 2-Chlorophenyl Derivative : Lacks reported RXFP4 activity but shows high thermal stability, suggesting utility in formulation development .

Physicochemical Properties

  • Solubility : The methylsulfanyl group in the target compound enhances solubility in polar aprotic solvents compared to dimethyl or phenyl-substituted analogues .
  • Melting Points : Chlorophenyl derivatives exhibit higher melting points (>300°C) due to stronger intermolecular halogen bonding .

Biological Activity

The compound 9-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 340.38 g/mol
  • InChIKey : NNQZSKWETFSANE-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential against certain bacterial strains.
  • Receptor Modulation : It acts as a selective agonist for specific receptors involved in various signaling pathways.

The biological activity of 9-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating mitochondrial pathways and influencing the expression of apoptotic proteins such as Bax and Bcl-2.
  • Receptor Interaction : It has been identified as a selective agonist for RXFP4 receptors, leading to downstream effects on cAMP accumulation and ERK1/2 phosphorylation in cell models.
  • Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

Activity TypeModel/System UsedObserved Effect
AntitumorHCT116 (colon cancer)Inhibition of cell growth
AntimicrobialStaphylococcus aureusZone of inhibition observed
RXFP4 AgonismCHO-K1 cellsIncreased cAMP levels

Case Study

In a study focused on the antitumor effects of 9-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one on HCT116 cells:

  • Methodology : Cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assays.
  • Results : A significant reduction in cell viability was observed at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in apoptosis markers.

Q & A

Q. What are the optimal synthetic routes for preparing 9-(4-ethoxyphenyl)-2-(methylsulfanyl)-triazoloquinazolinone?

The compound can be synthesized via multi-step condensation reactions. A typical protocol involves reacting 1H-1,2,4-triazol-5-amine with a substituted cyclohexanone derivative under reflux in acetic acid . Microwave-assisted synthesis has been shown to reduce reaction times (e.g., from 12 hours to 2 hours) and improve yields (up to 97%) for analogous triazoloquinazolines . Key steps include cyclization and functional group modifications, with purity confirmed by TLC and HPLC.

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify hydrogen and carbon environments, such as the ethoxyphenyl (δ 6.8–7.4 ppm for aromatic protons) and methylsulfanyl groups (δ 2.5 ppm for –SCH₃) .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : HRMS validates the molecular ion peak (e.g., m/z 423.15 [M+H]⁺ for analogs) .

Q. What preliminary biological screening assays are recommended?

Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ comparisons to reference inhibitors .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action?

Computational methods (e.g., AutoDock Vina) predict binding interactions with target proteins. For example, the methylsulfanyl and ethoxyphenyl groups may form hydrophobic contacts with enzyme active sites (e.g., DHFR or β-lactamase), while the triazoloquinazoline core participates in hydrogen bonding . Validation requires correlation with in vitro inhibition data and mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across analogs?

Contradictions (e.g., variable MICs against Gram-negative bacteria) arise from substituent effects. Systematic structure-activity relationship (SAR) studies are essential:

  • Substituent Variation : Compare analogs with –OCH₃, –Cl, or –CF₃ groups (see Table 1) .
  • Physicochemical Properties : LogP and solubility (measured via shake-flask method) influence bioavailability .

Table 1 : Comparative Bioactivity of Triazoloquinazoline Derivatives

Substituent (R₁/R₂)Antimicrobial MIC (μg/mL)Cytotoxicity IC₅₀ (μM)
4-Ethoxyphenyl/SCH₃8.2 (S. aureus)12.5 (HeLa)
4-Chlorophenyl/OCH₃32.5 (E. coli)8.7 (MCF-7)
3,4-Dimethoxyphenyl16.0 (C. albicans)18.9 (A549)
Data adapted from

Q. How can reaction conditions be optimized to mitigate byproduct formation?

Byproducts (e.g., uncyclized intermediates) are minimized by:

  • Catalyst Screening : NGPU catalysts improve cyclization efficiency (yield increase from 65% to 89%) .
  • Temperature Control : Maintaining 80–90°C during condensation prevents decomposition .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates .

Methodological Considerations

Q. What analytical approaches validate purity for pharmacological studies?

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradient (95% purity threshold) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. How to design SAR studies for triazoloquinazoline derivatives?

  • Core Modifications : Introduce substituents at positions 2 (methylsulfanyl) and 9 (ethoxyphenyl) .
  • Bioisosteric Replacement : Replace the triazole ring with tetrazole or imidazole to assess activity shifts .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA maps to predict optimal substituent configurations .

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